3-Ethoxy-5-hydroxypyridine

Descripción general

Descripción

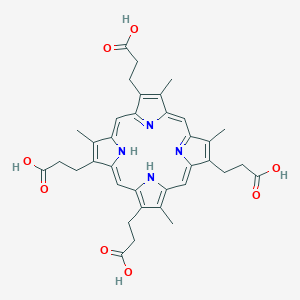

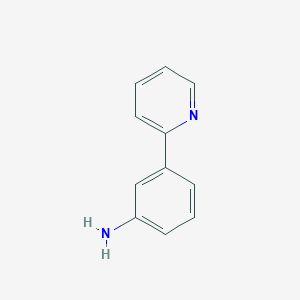

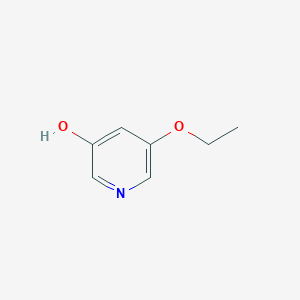

3-Ethoxy-5-hydroxypyridine is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is also known by other names such as 5-ETHOXYPYRIDIN-3-OL and 3-Pyridinol, 5-ethoxy- .

Synthesis Analysis

The synthesis of polysubstituted 3-hydroxypyridines, which could include 3-Ethoxy-5-hydroxypyridine, has been achieved via hetero-Diels–Alder (HDA) reactions between readily prepared 5-ethoxyoxazoles and dienophiles . The HDA reaction, run in the presence of Nd (OTf)3 at room temperature, was successfully applied to various 5-ethoxyoxazoles .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-hydroxypyridine can be theoretically investigated using methods such as DFT and HF . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions involving 3-Ethoxy-5-hydroxypyridine could include the hetero-Diels–Alder (HDA) reactions with 5-ethoxyoxazoles . Additionally, catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially involve 3-Ethoxy-5-hydroxypyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-5-hydroxypyridine can be determined using various methods such as DFT and HF . These methods can help in calculating properties like the molecular electrostatic potential (MEP), frontier orbital gap, and UV–visible spectrum of the compound .Aplicaciones Científicas De Investigación

Enolic Tautomers in Mass Spectrometry

Research has demonstrated the existence of enolic tautomers of hydroxypyridines, including 3-Ethoxy-5-hydroxypyridine, in the gas phase. This was evidenced by the similarity of deuterium isotope effects on the loss of CO in HO- and DO-pyridines. The study provides insights into the behavior of these compounds in mass spectrometry applications (Maquestiau et al., 1975).

Synthesis of Polysubstituted 3-Hydroxypyridines

A synthesis method for polysubstituted 3-hydroxypyridine scaffolds has been reported, utilizing hetero-Diels-Alder reactions between 5-ethoxyoxazoles and dienophiles. This method offers a general and single-step access to these compounds, highlighting their potential as useful building blocks in chemical synthesis (Sabot et al., 2012).

Tautomerism and Bromination Reactions

Studies on tautomerism and bromination reactions of ethoxy-hydroxypyridines, including 3-Ethoxy-5-hydroxypyridine, have shown specific reactivity patterns. These reactions are crucial for understanding the structural behavior and potential applications of these compounds in organic synthesis and chemical transformations (Kolder & Hertog, 2010).

Synthesis of 5-Azacoumarins

3-Ethoxy-5-hydroxypyridine has been used in the synthesis of 5-azacoumarins, which are important compounds in medicinal chemistry. The process involves condensation with ethoxycarbonylmethyl-enetriphenylphosphorane, demonstrating the compound's utility in the creation of biologically significant molecules (Billeret et al., 1993).

Role in Microbial Catabolism

A study on the microbial degradation of 3-hydroxypyridine, a related compound, provides insight into the potential environmental and biotechnological applications of hydroxypyridines. This research highlights the role of specific gene clusters in the catabolism of these compounds, which could be relevant for bioremediation and the synthesis of complex organic molecules (Wang et al., 2020).

Safety And Hazards

Direcciones Futuras

The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a challenge . A direct and environment-friendly method to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst has been reported , which could potentially be applied to the synthesis of 3-Ethoxy-5-hydroxypyridine in the future.

Propiedades

IUPAC Name |

5-ethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-3-6(9)4-8-5-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZZNHMERPZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487042 | |

| Record name | 3-ETHOXY-5-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-hydroxypyridine | |

CAS RN |

62566-59-0 | |

| Record name | 3-ETHOXY-5-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.